molecular formula C23H15ClFN3O B2391188 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-98-2

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2391188
CAS No.: 901268-98-2
M. Wt: 403.84
InChI Key: RPWTUPGPZMJUCO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline moiety, with additional substituents including a 4-chlorophenyl group, a 4-fluorophenyl group, and a methoxy group at the 8-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a base can form an intermediate Schiff base, which can then undergo cyclization with a suitable methoxy-substituted pyrazole derivative to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biological studies to investigate the mechanisms of action of various enzymes and receptors.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the compound.

Comparison with Similar Compounds

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: This compound lacks the methoxy group at the 8-position, which may affect its electronic properties and biological activity.

    3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-hydroxy-1H-pyrazolo[4,3-c]quinoline: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and reactivity.

    3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline: The methyl group at the 8-position can alter the compound’s steric and electronic properties, potentially affecting its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWTUPGPZMJUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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